N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide
Description
The exact mass of the compound this compound is 360.13347377 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-13-10-11-25(24-13)18-9-8-17(22-23-18)20-14-4-6-15(7-5-14)21-19(26)16-3-2-12-27-16/h2-12H,1H3,(H,20,22)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXUZGWMLDMLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, leading to changes in the target’s function.
Biochemical Pathways
For instance, if the compound targets p70S6Kβ, it could potentially affect the mTOR signaling pathway , which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription.
Biological Activity
N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N7O, with a molecular weight of 393.48 g/mol. The compound features a furan ring, a pyridazine moiety, and a pyrazole derivative, which are known to contribute to various biological activities.
Research indicates that compounds with similar structural motifs often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Many derivatives targeting kinases have shown promising results. For instance, compounds containing pyrazole and pyridazine rings are often evaluated for their ability to inhibit protein kinases involved in cancer progression.
- Antimicrobial Activity : The presence of heterocyclic structures suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.
Antimicrobial Activity
A study evaluated a series of pyrazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures had Minimum Inhibitory Concentrations (MICs) ranging from 20 to 40 µM against S. aureus and higher MICs against E. coli, suggesting moderate antibacterial activity .
Anticancer Potential
In vitro studies on cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing IC50 values in the low micromolar range, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 7.8 |
| HeLa | 6.5 |
Case Studies
One notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. These derivatives were assessed for their anti-tubercular activity against Mycobacterium tuberculosis. Among them, several showed promising results with IC50 values ranging from 1.35 to 2.18 µM, suggesting potential use as anti-tubercular agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
